Osajin

Description

This compound has been reported in Deguelia hatschbachii, Maclura pomifera, and other organisms with data available.

from Maclura pomifera

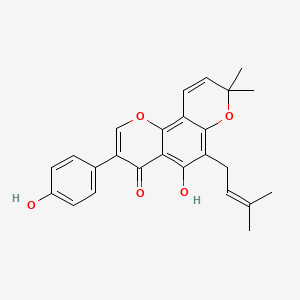

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTLJGWMHPGCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964028 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-53-1 | |

| Record name | Osajin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osajin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osajin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSAJIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83R5N9X74B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Osajin and Pomiferin from Maclura pomifera

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Osajin and pomiferin, two prenylated isoflavones isolated from the fruit of the Osage orange tree (Maclura pomifera), have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1] These compounds have demonstrated a broad spectrum of effects, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] Pomiferin, in particular, has been shown to be a more potent antioxidant than its structural analog, this compound, a distinction attributed to an additional hydroxyl group on its B-ring.[4][5] This technical guide provides a comprehensive overview of the current knowledge on this compound and pomiferin, with a focus on their biochemical properties, mechanisms of action through various signaling pathways, and detailed experimental protocols for their extraction, isolation, and biological evaluation. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Biochemical and Pharmacological Profile

This compound and pomiferin are the major isoflavone constituents of Maclura pomifera fruits.[6] Their chemical structures are characterized by a prenyl group, which contributes to their biological activity. While structurally similar, the presence of an extra hydroxyl group in pomiferin significantly enhances its antioxidant capacity compared to this compound.[4][5]

Antioxidant and Anti-inflammatory Activity

Both compounds exhibit significant free radical scavenging properties.[6] Pomiferin has been shown to be a potent antioxidant, comparable to vitamins C and E, and the synthetic antioxidant BHT, through its ability to inhibit lipid peroxidation and reduce reactive oxygen species.[1] The antioxidant activity of pomiferin is markedly stronger than that of this compound.[7][8]

Their anti-inflammatory effects are mediated, in part, through the modulation of key signaling pathways. Pomiferin has been demonstrated to exert anti-neuroinflammatory effects by activating the Akt/Nrf2 pathway and inhibiting the NF-κB pathway in microglia.[9][10] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9][10]

Anticancer Activity

This compound and pomiferin have shown promising anticancer activity across a range of human cancer cell lines, including breast, prostate, lung, colon, and neuroblastoma.[1][2][11] Their cytotoxic effects are induced in the micromolar range.[2][12] Pomiferin, in particular, has been shown to induce apoptosis and activate multiple cell death pathways, including ferroptosis and pyroptosis, in high-risk neuroblastoma cells.[2][12][13] This suggests its potential to overcome drug resistance in cancer chemotherapy.[2][12] One of the proposed mechanisms for pomiferin's anticancer activity is the inhibition of histone deacetylase (HDAC).[11]

Other Pharmacological Effects

Beyond their antioxidant and anticancer properties, this compound and pomiferin have been investigated for a variety of other therapeutic applications:

-

Antidiabetic Effects : Studies in streptozotocin-induced diabetic rats have shown that pomiferin can significantly decrease serum glucose and triglycerides while increasing serum insulin levels.[1][14] Both compounds have shown comparable antidiabetic and antioxidant effects in alloxan-induced diabetes models.[15]

-

Cardioprotective Effects : Both isoflavones have demonstrated cardioprotective effects against ischemia-reperfusion injury in rat hearts, which is attributed to the suppression of oxidative stress.[1][3][15]

-

PDE5 Inhibition : this compound and pomiferin have been identified as potential lead compounds for the development of new phosphodiesterase-5A (PDE5) inhibitors, with potential applications in treating pulmonary hypertension and erectile dysfunction.[1][16]

-

Extracellular Matrix Stimulation : In vitro studies have shown that pomiferin can stimulate the expression of extracellular matrix proteins such as collagen and elastin in human dermal fibroblasts, suggesting its potential use in topical skin and scalp treatments.[5][17][18]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and pomiferin from various studies.

Table 1: Anticancer Activity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pomiferin | CHLA15 | Neuroblastoma | 2 | [2][12] |

| LAN5 | Neuroblastoma | 5 | [2][12] | |

| MCF-7 | Breast Cancer | 5.2 | [2][12] | |

| HCT-15 | Colon Cancer | - | [11] | |

| This compound | CHLA15 | Neuroblastoma | 14 | [2][12] |

| LAN5 | Neuroblastoma | 16 | [2][12] |

Table 2: Antioxidant Activity

| Compound | Assay | Model System | Activity | Reference |

| Pomiferin | FRAP, β-CLAMS | Chemical | Strong, comparable to Vitamins C & E | [7] |

| Lipid Peroxidation Inhibition | Rat Liver Microsomes | Active | [6] | |

| DPPH Scavenging | Chemical | Active | [6] | |

| This compound | FRAP, β-CLAMS | Chemical | No activity | [7] |

| Lipid Peroxidation Inhibition | Rat Liver Microsomes | Active | [6] | |

| DPPH Scavenging | Chemical | Active | [6] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of this compound and pomiferin as described in the cited literature.

Extraction and Isolation of this compound and Pomiferin

A common method for obtaining this compound and pomiferin from Maclura pomifera fruit involves solvent extraction followed by chromatographic separation.

Protocol:

-

Extraction : Mature Maclura pomifera fruits are cut into small pieces and subjected to extraction using a Soxhlet extractor with a solvent such as diethyl ether or acetone.[8][19]

-

Chromatographic Separation : The resulting crude extract is then subjected to normal-phase column chromatography on a silica adsorbent. A step-gradient elution with a hexane and ethyl acetate solvent system is employed to separate this compound and pomiferin.[19]

-

Purification : Further purification can be achieved through a second round of column chromatography or by using an Alumina-B cartridge column to remove trace impurities.[19] Purity is typically assessed by HPLC and 1H-NMR spectroscopy.[19][20]

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reversed-phase HPLC method is used for the quantification of this compound and pomiferin.

Protocol:

-

Instrumentation : A standard HPLC system equipped with a UV detector is used.[20]

-

Column : A reversed-phase C8 or C18 column is typically employed.[2][20]

-

Mobile Phase : A gradient of acetonitrile in water containing 0.1% formic acid or 0.25% trifluoroacetic acid is used as the mobile phase.[2][20]

-

Detection : The effluent is monitored at a wavelength of 250 nm or 274 nm.[2][20]

-

Quantification : A five-point standard curve is generated using purified this compound and pomiferin standards for accurate quantification.[2][20]

Cell Viability and Cytotoxicity Assays

The antiproliferative and cytotoxic effects of this compound and pomiferin on cancer cell lines are commonly assessed using the following assays.

Protocol (Resazurin Viability Assay):

-

Cell Seeding : Neuroblastoma cell lines (e.g., CHLA15, LAN5) are seeded in 96-well plates and allowed to adhere.[2][12]

-

Treatment : Cells are treated with varying concentrations of this compound or pomiferin dissolved in a suitable solvent like DMSO.[19]

-

Incubation : The plates are incubated for a specified period (e.g., 72 hours).[12]

-

Resazurin Addition : Resazurin solution is added to each well, and the plates are incubated to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

-

Fluorescence Measurement : The fluorescence is measured using a plate reader to determine the percentage of viable cells relative to a vehicle-treated control group.

Protocol (MTT Assay):

-

Cell Culture : Rat mesangial cells are grown to confluency in appropriate culture medium.[21][22]

-

Treatment : Cells are exposed to various concentrations of this compound or pomiferin.[21][22]

-

MTT Addition : After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.[21][22]

Apoptosis and Cell Death Pathway Analysis

The induction of apoptosis and other cell death pathways can be investigated using multiple techniques.

Protocol (Annexin V-FITC/PI Double Staining for Apoptosis):

-

Cell Treatment : Cancer cells are treated with this compound or pomiferin for a designated time.[23]

-

Staining : The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

Protocol (Western Blot for Cell Death Pathway Proteins):

-

Protein Extraction : Following treatment with pomiferin, total protein is extracted from the cells.

-

SDS-PAGE and Transfer : The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is probed with primary antibodies against key proteins involved in different cell death pathways (e.g., cleaved caspase-3 for apoptosis, GPX4 for ferroptosis, GSDME for pyroptosis).[2][12][13]

-

Detection : The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and pomiferin and a typical experimental workflow for their study.

Signaling Pathway Diagrams

Caption: Pomiferin's anti-inflammatory signaling pathway.

Caption: Multiple cell death pathways induced by pomiferin.

Experimental Workflow Diagram

References

- 1. Pomiferin - Wikipedia [en.wikipedia.org]

- 2. Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. DSpace [bradscholars.brad.ac.uk]

- 6. Antioxidative and EROD activities of this compound and pomiferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro and ex vivo examination of topical Pomiferin treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]

- 20. HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. researchgate.net [researchgate.net]

- 23. Activation of Multiple Apoptotic Pathways in Human Nasopharyngeal Carcinoma Cells by the Prenylated Isoflavone, this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of Osajin Isoflavone

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the multifaceted biological activities of Osajin, a prenylated isoflavone primarily isolated from the fruit of the Osage orange tree (Maclura pomifera). The information presented herein is intended to serve as a technical resource, detailing the compound's mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Antioxidant and Enzyme Inhibitory Activities

This compound has demonstrated significant, though sometimes conflicting, antioxidant properties across various experimental models. Its primary mechanisms involve direct radical scavenging and the inhibition of pro-oxidant enzymes.

Mechanism of Action

In vivo studies have shown that this compound functions as an antioxidant by transferring a hydrogen atom from its hydroxyl group to lipid peroxyl radicals, thereby disrupting radical chain reactions.[1][2] This activity contributes to the suppression of oxidative stress, as evidenced by its ability to decrease ischemia-reperfusion induced damage in organs and reduce lipid peroxidation (LPO) levels.[1][2] Furthermore, this compound enhances the endogenous antioxidant system by increasing the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase.[1][2][3]

A key aspect of its antioxidant effect is the potent inhibition of xanthine oxidase, an enzyme that stimulates the formation of superoxide radicals (O₂•−), a primary source of intracellular reactive oxygen species (ROS).[1][2] However, it is noteworthy that while multiple in vivo studies confirm its antioxidant capabilities, some in vitro assays have reported a lack of significant antioxidant activity, suggesting that its effects may be more complex in a biological system.[1][2][4]

Beyond xanthine oxidase, this compound also inhibits other key enzymes. It has been shown to inhibit carbonic anhydrase I and II (hCA I and hCA II) and fatty acid synthase (FASN), a critical enzyme in lipogenesis.[5][6][7]

Quantitative Data: Enzyme Inhibition

| Enzyme Target | Test System | Inhibitory Constant (Kᵢ) / IC₅₀ | Reference |

| Carbonic Anhydrase I (hCA I) | In Vitro (Esterase Activity) | Kᵢ: 87.2 µM | [7] |

| Carbonic Anhydrase II (hCA II) | In Vitro (Esterase Activity) | Kᵢ: 101.4 µM | [7] |

| Xanthine Oxidase | In Vitro | Flavonoids with a similar structure show IC₅₀ values from 0.40 to 5.02 µM.[8] | [1][2] |

Featured Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol outlines the determination of xanthine oxidase inhibitory activity by measuring the formation of uric acid via High-Performance Liquid Chromatography (HPLC), a common method for evaluating flavonoids.[8]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.5), the test compound (this compound) at various concentrations, and a specified concentration of the substrate, xanthine.

-

Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase (from bovine milk or other sources) to the mixture.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: The enzymatic reaction is stopped by adding a strong acid, such as hydrochloric acid or perchloric acid.

-

HPLC Analysis: The sample is centrifuged, and the supernatant is filtered and injected into an HPLC system equipped with a C18 column.

-

Quantification: Uric acid formation is quantified by measuring the peak area at its specific UV absorbance wavelength (typically around 290 nm). The inhibitory activity is calculated by comparing the rate of uric acid formation in the presence of this compound to that of a control reaction without the inhibitor. Allopurinol is commonly used as a positive control.[9][10]

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.

Mechanism of Action

A primary anti-inflammatory mechanism of this compound is the suppression of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] This leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).[1][2] In studies involving sepsis-associated acute kidney injury, this compound was found to protect against tissue damage by suppressing the IL-33/LPO/8-OHdG/caspase-3 pathway.[1][11] Furthermore, in lipopolysaccharide (LPS)-stimulated macrophage models, this compound and its analogues have been shown to significantly suppress the liberation of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]

Featured Experimental Protocol: In Vivo Sepsis-Associated Acute Kidney Injury (SA-AKI) Model

This protocol describes the cecal ligation and puncture (CLP) model in rats, used to evaluate the protective effects of this compound against SA-AKI.[1][11]

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine).

-

Surgical Procedure (CLP): A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured twice with a sterile needle (e.g., 18-gauge). A small amount of fecal matter is extruded to induce polymicrobial sepsis. The cecum is repositioned, and the abdomen is closed.

-

Sham Operation: A control group undergoes the same surgical procedure without the ligation and puncture of the cecum.

-

This compound Administration: The treatment group receives this compound (e.g., 5 mg/kg, intraperitoneally) immediately after the CLP procedure.

-

Post-operative Monitoring: All animals are monitored for a set period (e.g., 24 hours).

-

Sample Collection: At the end of the experiment, blood and kidney tissue samples are collected for biochemical (serum creatinine, urea) and histopathological analysis. Kidney tissues are also processed to measure markers of oxidative stress (LPO, SOD, CAT) and inflammation (IL-33, KIM-1) via immunohistochemistry or biochemical assays.[1][11]

Anticancer Activity

This compound exhibits significant growth inhibitory and pro-apoptotic activity against a range of human cancer cell lines, including nasopharyngeal carcinoma, prostate cancer, and breast cancer.[5][13][14]

Mechanism of Action

This compound induces cancer cell death through the activation of multiple apoptotic pathways.[13]

-

Extrinsic Pathway: It upregulates the expression of Fas ligand (FasL), which engages with its receptor (Fas) to initiate the death receptor pathway, leading to the activation of caspase-8.[13]

-

Intrinsic (Mitochondrial) Pathway: this compound disrupts the mitochondrial membrane potential and triggers the release of cytochrome c.[13] This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating caspase-9.[13]

-

Endoplasmic Reticulum (ER) Stress Pathway: The compound also induces ER stress, indicated by the suppression of glucose-regulated protein 78 kDa (GRP78), which leads to the activation of caspase-4.[13]

-

Common Pathway: These pathways converge on the activation of the executioner caspase-3, leading to apoptosis.[13]

In prostate cancer cells, this compound demonstrates a distinct mechanism by inhibiting fatty acid synthase (FASN), a key lipogenic enzyme, and downregulating the expression of the androgen receptor (AR) and prostate-specific antigen (PSA).[5]

References

- 1. Medicinal evaluation and molecular docking study of this compound as an anti-inflammatory, antioxidant, and antiapoptotic agent against sepsis-associated acute kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Effects of prenylated isoflavones this compound and pomiferin in premedication on heart ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound displays potential antiprostate cancer efficacy via impairment of fatty acid synthase and androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural product inhibitors of carbonic anhydrase I and II isoenzymes: this compound and pomiferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthine oxidase inhibitory activity of a new isocoumarin obtained from Marantodes pumilum var. pumila leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Medicinal evaluation and molecular docking study of this compound as an anti-inflammatory, antioxidant, and antiapoptotic agent against sepsis-associated acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total Synthesis and Anti-Inflammatory Evaluation of this compound, Scandenone and Analogues [mdpi.com]

- 13. Activation of Multiple Apoptotic Pathways in Human Nasopharyngeal Carcinoma Cells by the Prenylated Isoflavone, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Osajin: A Technical Deep Dive into its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osajin, a prenylated isoflavone isolated from the fruit of the Osage orange tree (Maclura pomifera), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's biological effects, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. We will dissect the key signaling pathways modulated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for the key assays cited. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a phytochemical belonging to the isoflavonoid class, characterized by a unique prenylated structure that contributes to its biological activity.[1] Historically used in folk medicine, recent scientific investigations have begun to unravel the complex mechanisms by which this compound exerts its therapeutic potential. This guide will systematically explore these mechanisms, providing a granular view of its interactions within cellular systems.

Anti-inflammatory and Antioxidant Mechanisms

This compound has demonstrated notable anti-inflammatory and antioxidant properties, primarily through the modulation of key signaling pathways and direct radical scavenging activities.

Inhibition of the NF-κB Signaling Pathway

A cornerstone of this compound's anti-inflammatory effect is its ability to suppress the activity of nuclear factor kappa B (NF-κB), a pivotal regulator of the inflammatory response.[2] this compound has been shown to inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS).[2]

Modulation of the IL-33 Signaling Pathway

Recent studies have highlighted this compound's role in mitigating inflammatory responses by targeting the Interleukin-33 (IL-33) signaling pathway.[3][4] IL-33, an alarmin released upon tissue damage, signals through the ST2 receptor, leading to the activation of downstream inflammatory cascades.[4] Molecular docking studies suggest that this compound can bind to IL-33, potentially inhibiting its interaction with the ST2 receptor and thereby attenuating the inflammatory response.[3][4]

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[2][5] It has been shown to increase the catalytic activity of glutathione peroxidase and total antioxidant capacity.[5] Furthermore, this compound can reduce levels of malondialdehyde, a marker of lipid peroxidation.[5]

Anticancer Mechanisms

This compound exerts its anticancer effects through a multi-pronged approach that includes the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Induction of Apoptosis via the Fas/FasL Pathway

This compound has been shown to induce apoptosis in cancer cells through the activation of the extrinsic, or death receptor-mediated, pathway.[6] Specifically, it upregulates the expression of Fas ligand (FasL), which then binds to the Fas receptor on the surface of cancer cells.[6] This interaction triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspase-3, culminating in programmed cell death.[6]

Inhibition of Fatty Acid Synthase (FASN)

In the context of prostate cancer, this compound has been found to inhibit the expression of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis that is often overexpressed in cancer cells and is associated with tumor progression.[7][8] By downregulating FASN, this compound reduces fatty acid levels and lipid accumulation in prostate cancer cells.[7][8]

Downregulation of the Androgen Receptor (AR)

This compound has also been shown to downregulate the expression of the androgen receptor (AR) and its target gene, prostate-specific antigen (PSA), in prostate cancer cells.[7][8] This is significant as the AR signaling pathway is a critical driver of prostate cancer growth and survival.[7][8] The dual inhibition of FASN and AR by this compound presents a promising therapeutic strategy for prostate cancer.[7][8]

Quantitative Data

The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic and antiproliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ACHN | Renal Carcinoma | 1.32 - 13.32 | [9] |

| NCI-H23 | Lung Adenocarcinoma | 1.32 - 13.32 | [9] |

| PC-3 | Prostate Carcinoma | 1.32 - 13.32 | [9] |

| MDA-MB-231 | Breast Carcinoma | 1.32 - 13.32 | [9] |

| LOX-IMVI | Melanoma | 1.32 - 13.32 | [9] |

| HuCCA-1 | Cholangiocarcinoma | 0.6 - 24 | [9] |

| KB | Epithelioid Carcinoma | 0.6 - 24 | [9] |

| HeLa | Cervix Carcinoma | 0.6 - 24 | [9] |

| T47D | Breast Carcinoma | 0.6 - 24 | [9] |

| Neuroblastoma Cell Lines | Neuroblastoma | In the micromolar range | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB p65, IκBα, FasL, FASN, AR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to measure the radical scavenging activity of a compound.

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: Add 1 mL of the this compound solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action that impacts key cellular processes involved in inflammation, oxidative stress, and cancer. Its ability to modulate multiple signaling pathways, including NF-κB, IL-33, and Fas/FasL, underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile and to explore its clinical applications. This guide provides a foundational understanding of this compound's biological activities to support and inspire future investigations in this exciting area of research.

References

- 1. cyrusbio.com.tw [cyrusbio.com.tw]

- 2. Signaling and functions of interleukin-33 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. static.igem.wiki [static.igem.wiki]

- 7. This compound displays potential antiprostate cancer efficacy via impairment of fatty acid synthase and androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of Osajin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osajin, a prenylated isoflavone predominantly found in the fruit of the Osage orange tree (Maclura pomifera), has garnered scientific interest for its potential bioactive properties. Among these, its antioxidant activity has been a subject of investigation, suggesting its potential role in mitigating oxidative stress-related cellular damage. This technical guide provides a consolidated overview of the in vitro antioxidant activity of purified this compound, summarizing available data, outlining experimental methodologies, and visualizing relevant workflows. It is important to note that while several studies have investigated this compound's antioxidant potential, detailed quantitative data for the purified compound across a range of assays is not always readily available in the public domain.

Data Presentation: Quantitative Antioxidant Activity of this compound

Comprehensive quantitative data for the in vitro antioxidant activity of purified this compound is limited in publicly accessible literature. The available information often resides within extracts of Maclura pomifera, where this compound is a major component alongside pomiferin. The antioxidant activity of these extracts has been reported, but isolating the specific contribution of this compound is challenging.

One key study by Veselá et al. (2004) investigated the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging ability of both this compound and pomiferin[1][2]. While the study confirmed that both compounds possess scavenging ability, specific IC50 values for this compound were not detailed in the available abstracts or citing articles. It is generally reported that pomiferin exhibits stronger antioxidant activity than this compound, a phenomenon attributed to an additional hydroxyl group in pomiferin's structure which enhances the stability of the phenoxy radical[1].

Conversely, a study by Tsao et al. (2003) reported that this compound, along with the soybean isoflavones genistein and daidzein, showed no antioxidant activity in the Ferric Reducing Antioxidant Power (FRAP) and β-carotene-linoleic acid model system (beta-CLAMS) assays[3]. This contrasts with other findings and highlights the need for further research to fully characterize this compound's antioxidant profile.

A more recent study by Orhan et al. (2016) also reported that both pomiferin and this compound possessed DPPH radical scavenging ability, metal chelating capacity, ferric-reducing antioxidant power (FRAP), and phosphomolybdenum reducing antioxidant power (PRAP)[1]. Again, specific quantitative data for purified this compound was not available for inclusion in a comparative table.

In a study on cultured rat mesangial cells, purified this compound and pomiferin were used at concentrations of 25, 50, and 100 µM to assess their antioxidant status via a Total Antioxidant Capacity Assay, though specific quantitative outcomes were not provided[4].

Due to the lack of specific IC50 values and other quantitative metrics for purified this compound from multiple, comparable in vitro assays in the available literature, a detailed comparative data table cannot be constructed at this time. Future research providing such data would be invaluable for a clearer understanding of this compound's antioxidant potential.

Experimental Protocols

Detailed experimental protocols for assessing the antioxidant activity of specifically purified this compound are not extensively documented in readily available literature. However, based on the assays mentioned in the literature (DPPH, FRAP, and ABTS), the following are generalized protocols that are commonly employed for evaluating the antioxidant capacity of natural compounds.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical (purple) to the non-radical form, DPPH-H (yellow), in the presence of an antioxidant.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Sample: Purified this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain different concentrations.

-

Reaction Mixture: A specific volume of the this compound solution (or standard antioxidant/blank) is mixed with a defined volume of the DPPH working solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex.

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Preparation of Test Sample: Purified this compound is dissolved in a suitable solvent to obtain various concentrations.

-

Reaction Mixture: A small volume of the this compound solution is added to a larger volume of the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, typically FeSO₄ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form by an antioxidant is monitored spectrophotometrically.

Methodology:

-

Generation of ABTS Radical Cation (ABTS•⁺): The ABTS•⁺ is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of ABTS•⁺ Working Solution: The ABTS•⁺ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Sample: Purified this compound is dissolved in a suitable solvent to prepare different concentrations.

-

Reaction Mixture: A specific volume of the this compound solution is mixed with a larger volume of the ABTS•⁺ working solution.

-

Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Mandatory Visualizations

Experimental Workflows

Signaling Pathways

Currently, there is a lack of direct in vitro evidence specifically linking purified this compound to the modulation of key antioxidant signaling pathways such as the Nrf2 pathway. While other flavonoids have been shown to activate the Nrf2 pathway, and this has been suggested for the related compound pomiferin, dedicated studies on this compound are needed to elucidate its precise molecular mechanisms of antioxidant action. Therefore, a diagram depicting a specific signaling pathway for this compound's in vitro antioxidant activity cannot be accurately generated at this time.

Conclusion

This compound, a prominent isoflavone from Maclura pomifera, has demonstrated in vitro antioxidant activity in some assays, primarily through radical scavenging mechanisms. However, the available scientific literature presents a somewhat conflicting and incomplete picture of its potency, with some studies indicating activity while others do not. A significant limitation in the current body of research is the scarcity of publicly available, detailed quantitative data for purified this compound across a standardized panel of antioxidant assays. Furthermore, the molecular mechanisms underlying its antioxidant effects, particularly its interaction with cellular signaling pathways like Nrf2, remain to be fully elucidated in an in vitro context. For researchers and drug development professionals, this highlights a clear opportunity for further investigation to robustly characterize the antioxidant profile of this compound and explore its potential as a therapeutic agent. Future studies should focus on generating comprehensive, quantitative data and delving into the specific molecular targets of this compound to provide a clearer rationale for its development in applications targeting oxidative stress.

References

The Cardioprotective Potential of Osajin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osajin, a prenylated isoflavone found in the fruit of the Osage orange tree (Maclura pomifera), has demonstrated notable cardioprotective effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide synthesizes the current scientific evidence on the cardioprotective potential of this compound, with a focus on its mechanisms of action in mitigating ischemia-reperfusion injury. This document provides an in-depth overview of the experimental data, detailed protocols, and the known signaling pathways involved, aiming to facilitate further research and drug development efforts in the field of cardiovascular medicine.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. Myocardial ischemia-reperfusion (I/R) injury, a common consequence of events like myocardial infarction and subsequent revascularization procedures, paradoxically exacerbates cardiac damage through a surge of oxidative stress and inflammation. Isoflavones, a class of polyphenolic compounds, have garnered significant interest for their potential therapeutic effects in various diseases, including cardiovascular disorders. This compound, a prominent isoflavone, has been identified as a promising candidate for cardioprotection. This guide provides a comprehensive analysis of the scientific literature pertaining to the cardioprotective effects of this compound.

Mechanism of Action: Antioxidant and Anti-inflammatory Effects

The primary mechanism underlying the cardioprotective effects of this compound is its ability to counteract oxidative stress.[1] During ischemia-reperfusion, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to cellular damage. This compound has been shown to bolster the endogenous antioxidant capacity and reduce markers of oxidative damage.[1][2]

Furthermore, evidence suggests that this compound possesses anti-inflammatory properties.[3] Inflammation is a critical component of the pathophysiology of I/R injury and other cardiovascular diseases. By modulating key inflammatory pathways, this compound may help to attenuate the inflammatory response and limit subsequent cardiac tissue damage. Specifically, this compound has been reported to suppress the activity of nuclear factor kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.[3]

Preclinical Evidence: Ischemia-Reperfusion Injury Model

A key study investigated the cardioprotective potential of this compound in a rat model of myocardial ischemia-reperfusion injury.[1][2] The findings from this study form the basis of our current understanding of this compound's effects on the heart.

Data Presentation

The quantitative data from the pivotal study on this compound in a rat model of ischemia-reperfusion injury is summarized in the tables below.

Table 1: Effects of this compound on Myocardial Oxidative Stress Markers

| Parameter | Control Group | Placebo Group | This compound Group (5 mg/kg/day) |

| Malondialdehyde (MDA) - Myocardium (nmol/mg protein) | Data not provided | Data not provided | Significantly decreased compared to placebo |

| Superoxide Dismutase (SOD) - Myocardium (U/mg protein) | Data not provided | Data not provided | Significantly increased compared to placebo |

| Glutathione Peroxidase (GSH-Px) - Myocardium (U/mg protein) | Data not provided | Data not provided | Significantly increased compared to placebo |

| Total Antioxidant Activity - Myocardium | Data not provided | Data not provided | Significantly increased compared to placebo |

Table 2: Effects of this compound on Cardiac Function Parameters

| Parameter | Control Group | Placebo Group | This compound Group (5 mg/kg/day) |

| Left Ventricular End-Diastolic Pressure (LVEDP) | Data not provided | Data not provided | Significantly improved compared to placebo |

| Left Ventricular Pressure (LVP) | Data not provided | Data not provided | Significantly improved compared to placebo |

| Peak Positive +dP/dt | Data not provided | Data not provided | Significantly improved compared to placebo |

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment cited:

Animal Model and Treatment:

-

Groups: The study involved four groups: an untreated control group, a placebo group receiving 0.5% Avicel, and two treatment groups receiving either this compound (5 mg/kg/day in 0.5% Avicel) or Pomiferin (another isoflavone, 5 mg/kg/day in 0.5% Avicel).[1][2]

-

Administration: The treatments were administered for 15 days.[1]

Ischemia-Reperfusion Protocol:

-

Heart Preparation: Hearts were isolated and perfused using a modified Langendorff apparatus.[1][2]

-

Ischemia: Global ischemia was induced by stopping the coronary flow for 30 minutes.[1][2]

-

Reperfusion: This was followed by 60 minutes of reperfusion at a flow rate of 14 ml/min.[1][2]

Biochemical Analysis:

-

Oxidative Stress Markers: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) were measured in the myocardium. Total antioxidant activity was also assessed.[1][2]

Cardiac Function Assessment:

-

Hemodynamic Parameters: Left ventricular end-diastolic pressure (LVEDP), left ventricular pressure (LVP), and the maximum rate of pressure development (peak positive +dP/dt) were recorded to evaluate cardiac function.[1][2]

Signaling Pathways

The cardioprotective effects of this compound are mediated through the modulation of specific signaling pathways. Based on the available evidence, a key pathway involves the mitigation of oxidative stress and the suppression of the pro-inflammatory NF-κB pathway.

Caption: Proposed signaling pathway for this compound's cardioprotective effects.

Caption: Experimental workflow for in vivo ischemia-reperfusion studies.

Potential Therapeutic Implications for Cardiac Fibrosis and Hypertrophy

While direct experimental evidence of this compound's effects on cardiac fibrosis and hypertrophy is currently lacking, its known antioxidant and anti-inflammatory mechanisms suggest a potential therapeutic role in these conditions.

-

Cardiac Fibrosis: Oxidative stress and inflammation are key drivers of cardiac fibrosis, promoting the activation of cardiac fibroblasts and the excessive deposition of extracellular matrix proteins.[4] By mitigating these upstream triggers, this compound could potentially attenuate the fibrotic response in the heart.

-

Cardiac Hypertrophy: Pathological cardiac hypertrophy is often induced by stimuli that increase oxidative stress and activate pro-inflammatory signaling pathways within cardiomyocytes.[5] The ability of this compound to counteract these processes suggests it may have an inhibitory effect on the signaling cascades that lead to maladaptive cardiac growth.

Further research is warranted to directly investigate the effects of this compound on cardiac fibrosis and hypertrophy in relevant preclinical models.

Future Directions and Conclusion

The current body of evidence strongly supports the cardioprotective potential of this compound, particularly in the context of ischemia-reperfusion injury. Its well-documented antioxidant and emerging anti-inflammatory properties make it a compelling candidate for further investigation. Future research should focus on:

-

Elucidating the precise molecular targets of this compound within cardiac cells.

-

Investigating the efficacy of this compound in other models of cardiovascular disease, including chronic heart failure and hypertension.

-

Conducting dose-response studies to determine the optimal therapeutic window.

-

Exploring the potential of this compound to mitigate cardiac fibrosis and hypertrophy directly.

References

- 1. Effects of prenylated isoflavones this compound and pomiferin in premedication on heart ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Protective effects of the flavonoids this compound and pomiferin on heart ischemia-reperfusion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal evaluation and molecular docking study of this compound as an anti-inflammatory, antioxidant, and antiapoptotic agent against sepsis-associated acute kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Cardiac Fibrosis in and Beyond Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Statins as antioxidant therapy for preventing cardiac myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of Osajin as an Insect Repellent

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the scientific studies investigating the insect repellent properties of Osajin, a major isoflavone from the Osage orange fruit (Maclura pomifera). Contrary to traditional beliefs, this guide consolidates the evidence demonstrating that purified this compound is not the primary active repellent. Instead, it points towards other constituents of the fruit as the source of its repellent activity.

Introduction

The fruit of the Osage orange, Maclura pomifera, has a long history in folk medicine and traditional practices as an insect repellent.[1] Pioneers were known to place the fruit in cupboards to deter insects like cockroaches.[1] This traditional use has prompted scientific investigation into the bioactive compounds responsible for these repellent properties. The most abundant and well-characterized secondary metabolites in the fruit are the prenylated isoflavones, this compound and Pomiferin.[1][2]

Initial scientific inquiries logically focused on these major components as the potential active ingredients. However, rigorous testing has revealed a nuanced reality. While crude extracts of the Osage orange fruit do exhibit significant insect repellency, studies on the purified isoflavones have failed to replicate this effect.[1][2][3][4] This guide will detail the experimental protocols, present the quantitative data, and illustrate the scientific workflow that has led to the current understanding of this compound's role—or lack thereof—in insect repellency.

Caption: Chemical structures of this compound and Pomiferin.

Experimental Protocols

This section details the methodologies employed in the extraction and purification of this compound and the subsequent bioassays to determine its repellency.

The isolation of pure this compound is a multi-step process involving solvent extraction and chromatography. The following protocol is a synthesis of methods described in the literature.[1][5]

-

Fruit Preparation: Mature Osage orange fruits are cut into small pieces (e.g., 2 cm³).

-

Juice Extraction: The fruit pieces are pressed to obtain a juice, which is rich in the isoflavones of interest.

-

Centrifugation: The collected juice is centrifuged for approximately 30 minutes to separate the liquid and particulate matter. The aqueous layer, which contains negligible amounts of this compound and Pomiferin, is discarded.

-

Solvent Extraction: The remaining particulate matter is subjected to extraction with a non-polar solvent. Dichloromethane is commonly used, with the extraction process repeated multiple times (e.g., three times with 200 ml) to ensure a high yield.[1] Alternatively, a Soxhlet extractor with diethyl ether can be employed.[5]

-

Chromatographic Separation: The resulting extract, containing a mixture of compounds, is then purified. This is typically achieved through sequential rounds of normal-phase column chromatography.

-

Adsorbent: Silica gel is used as the stationary phase.

-

Elution: A step-gradient elution with a hexane and ethyl acetate solvent system is used to separate the isoflavones.

-

-

Purity Assessment: The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC) and ¹H-NMR spectroscopy. Purity levels of ≥95% are typically achieved through these methods.[1]

-

Further Purification (Optional): To achieve higher purity (>99%), an Alumina-B cartridge column can be used to bind trace amounts of Pomiferin, allowing for the elution of highly pure this compound.[5]

Caption: Workflow for the extraction and purification of this compound.

The repellency of both crude extracts and purified compounds has been evaluated using a choice-jar bioassay, particularly against the maize weevil, Sitophilus zeamais.[1]

-

Apparatus: The bioassay apparatus consists of two jars (e.g., 35-ml) connected at their mouths by a transparent plastic tube (e.g., 7 cm long, 1.5 cm inner diameter).

-

Treatment Preparation:

-

Test solutions of purified this compound are prepared by dissolving it in a suitable solvent, such as acetone, at various concentrations (e.g., 0.5, 5, and 50 mg/ml).[1]

-

Crude extracts are dissolved in a minimum amount of an appropriate solvent.

-

-

Application:

-

A piece of filter paper is placed in each of the two jars.

-

One milliliter of the test solution is applied to the filter paper in one jar (the "treated" side).

-

One milliliter of the solvent alone is applied to the filter paper in the other jar (the "untreated" or "control" side).

-

The solvent is allowed to evaporate completely in a fume hood before the start of the assay.

-

-

Insect Introduction: Twenty adult insects are introduced into the apparatus, with ten placed in each jar at the start of the experiment.

-

Data Collection: The number of insects in the treated jar, the untreated jar, and the connecting tube is recorded at specified time intervals (e.g., 1, 17, 24, and 48 hours).[1] Insects in the connecting tube are often considered repelled, as the low volatility of isoflavones suggests that repellency would likely occur upon contact.[1]

-

Statistical Analysis: The collected data are analyzed using Analysis of Variance (ANOVA) to determine if there is a statistically significant difference in the distribution of insects between the treated and untreated sides.[1][4]

Quantitative Data and Analysis

The key finding from insect repellent studies is the discrepancy in activity between the crude extracts of Maclura pomifera and its purified isoflavones.

Preliminary studies confirmed that various extracts of the Osage orange fruit are repellent to insects. For example, hexane and methanol extracts were found to be significantly repellent to the German cockroach (Blattella germanica).[1] Dichloromethane extracts of the fruit rind were particularly effective against the maize weevil (Sitophilus zeamais), with significant repellency observed at 18 and 24 hours post-treatment.[4]

When purified this compound (≥95% purity) was tested against the maize weevil, it failed to show significant repellency.[1][4] While there was a statistically significant effect of time on the distribution of the weevils, there was no significant effect based on the concentration of this compound.[1] This indicates that the weevils did not actively avoid the filter paper treated with this compound when compared to the solvent control.

Table 1: Summary of Repellency Data for Osage Orange Extracts vs. Purified Isoflavones against the Maize Weevil (Sitophilus zeamais)

| Substance Tested | Concentration(s) | Observation Time Points | Result | Reference |

| Dichloromethane extract of rind | Not specified | 0.5, 18, 24 hours | Significant repellency at 18 and 24 hours | [1][4] |

| Purified this compound | 0.5, 5, 50 mg/ml | 1, 17, 24, 48 hours | No significant repellency caused by concentration | [1] |

| Purified Pomiferin | 0.5, 5, 50 mg/ml | 1, 17, 24, 48 hours | No significant repellency caused by concentration | [1] |

Discussion and Conclusion

These active compounds may be other non-volatile constituents or, more likely, volatile components that were not isolated in the same fractions as this compound and Pomiferin.[1] Indeed, subsequent research has focused on the essential oils of the Osage orange, identifying several sesquiterpenoid compounds, such as elemol, which have demonstrated repellent activity.[3][6]

For researchers in the field of natural product-based insect repellents, this guide serves to redirect focus from this compound towards other, more promising compounds within Maclura pomifera. Future studies should aim to isolate and identify the specific volatile and non-volatile compounds responsible for the fruit's repellent activity and evaluate their efficacy, safety, and potential for commercial development. The investigation of this compound stands as a crucial case study, demonstrating the importance of progressing from the evaluation of crude extracts to the rigorous testing of purified compounds to identify the true bioactive molecules.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]

- 6. srs.fs.usda.gov [srs.fs.usda.gov]

Natural sources and biosynthesis of Osajin

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Osajin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a prenylated isoflavone predominantly found in the Osage orange tree (Maclura pomifera).[1][2] This compound, along with its structural analog pomiferin, has garnered significant interest for its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties.[2][3][4] Understanding its natural distribution, efficient isolation protocols, and biosynthetic origins is critical for researchers exploring its therapeutic potential. This document provides a comprehensive technical overview of the natural sources of this compound, detailed experimental protocols for its isolation, and an exploration of its biosynthetic pathway, supplemented with data tables and process diagrams for clarity.

Natural Sources and Quantitative Analysis

The primary and most significant natural source of this compound is the fruit and wood of the Osage orange tree, Maclura pomifera.[1][5] this compound and the related isoflavone pomiferin are the major secondary metabolites in this plant.[3] The concentration of these compounds can vary depending on the plant part, extraction solvent, and analytical method used.

Data on this compound Concentration

The following table summarizes quantitative data on this compound content from various studies. It is important to note that values are often reported for the combined isoflavone content or as a percentage of a specific extract, reflecting the variability in extraction efficiency.

| Plant Material | Extraction Method/Solvent | This compound Concentration | Notes | Reference(s) |

| Dry Fruit & Wood | Not specified | 4-6% (combined this compound & pomiferin) | This compound to pomiferin ratio is approximately 1:2. | [1] |

| Fresh Fruit | Ethyl Acetate Extract | 25.7% of the extract | Total isoflavones (this compound + pomiferin) were 9.5 g/kg of fresh fruit. | [4][6] |

| Fruit | Hexane Extract (OOE) | 42.9% of the extract | OOE: Osage Orange Extract. | [7][8] |

| Fruit | 80% Methanol Extract (MPM) | 0.22% (w/w) of the extract | Analyzed via HPTLC. | [9] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Maclura pomifera fruit involves solvent extraction followed by chromatographic purification. The protocol below is a synthesized methodology based on established laboratory practices.[5][10]

General Protocol for this compound Isolation

-

Preparation of Plant Material:

-

Collect mature Maclura pomifera fruits.

-

Dice the fruits into small pieces and dry them in an oven at 40-50°C until brittle or freeze-dry to remove moisture (~80% of fresh weight).[1]

-

Grind the dried fruit material into a coarse powder.

-

-

Solvent Extraction:

-

Place the powdered fruit material into a Soxhlet apparatus.

-

Extract the material with diethyl ether or acetone for 12-24 hours.[5][7] The choice of solvent affects the extract composition.

-

After extraction, remove the solvent from the crude extract using a rotary evaporator under reduced pressure to yield a thick, resinous residue.

-

-

Chromatographic Purification:

-

Step 3.1: Initial Column Chromatography:

-

Prepare a silica gel (200-400 mesh) column packed in hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a step gradient of hexane and ethyl acetate. A common starting eluent is 9:1 hexane:ethyl acetate.[10]

-

Collect fractions (e.g., 25 mL portions) and monitor them by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 hexane:ethyl acetate and visualization under UV light.

-

This compound typically elutes before the more polar pomiferin. Combine fractions containing pure this compound. Fractions with a mixture of this compound and pomiferin can be set aside for re-purification.

-

-

Step 3.2: Secondary Purification (if necessary):

-

Fractions containing impure this compound can be further purified by a second round of silica gel column chromatography or by preparative TLC.[10]

-

For trace pomiferin removal, an Alumina-B cartridge can be used, which selectively binds pomiferin while allowing this compound to elute with ethyl acetate.[5]

-

-

-

Purity Assessment and Identification:

-

HPLC: Determine the final purity of the isolated this compound using a reversed-phase HPLC method with a C18 column and a gradient of acetonitrile in water (with 0.1% formic acid), monitoring at 274 nm.[11] Purity should exceed 98%.[5]

-

Spectroscopy: Confirm the identity of the compound using Proton Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS).[10]

-

Melting Point: Measure the melting point of the purified solid. The reported melting range for this compound is 186-192°C.[10]

-

Experimental Workflow Diagram

Biosynthesis of this compound

This compound is a prenylated isoflavonoid. Its biosynthesis begins with the general phenylpropanoid pathway, which produces the foundational C6-C3-C6 flavonoid skeleton. This core is then modified through a key rearrangement and subsequent prenylation and cyclization steps to form the final this compound structure.

The Isoflavonoid Pathway

-

Phenylpropanoid Pathway: The pathway starts with the aromatic amino acid L-Phenylalanine , which is synthesized via the shikimate pathway.[12] A series of three enzymes—Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL)—convert L-Phenylalanine into p-Coumaroyl-CoA .[12]

-

Flavonoid Core Formation: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. This is then cyclized by Chalcone Isomerase (CHI) to yield the flavanone Naringenin .[12][13]

-

Isoflavone Branch Point: The critical step that defines the isoflavonoid backbone is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme.[12][14] IFS catalyzes an aryl migration, shifting the B-ring from the C2 to the C3 position of the C-ring, converting naringenin into the isoflavone Genistein (via a 2-hydroxyisoflavanone intermediate).[12][14]

-

Prenylation and Cyclization: The isoflavone core (likely derived from genistein or a related intermediate) undergoes two prenylation events catalyzed by prenyltransferase enzymes. These enzymes transfer dimethylallyl pyrophosphate (DMAPP) moieties to the isoflavone scaffold. Subsequent enzymatic cyclization and modification reactions lead to the characteristic pyran ring fused to the A ring, yielding the final This compound molecule. The precise enzymes for these final steps in M. pomifera are not fully characterized but are essential for forming the complete structure.

Biosynthetic Pathway Diagram

Total Synthesis of this compound

While biosynthesis describes the natural production, total chemical synthesis provides a viable alternative for producing this compound and its analogs for research and development. A recent total synthesis accomplishes this through a multi-step process.

Key Synthetic Strategy

The synthesis involves the construction of the tricyclic isoflavone core followed by the introduction of the prenyl group.

-

Starting Material: 1-(2,4,6-trihydroxyphenyl)ethan-1-one[15]

-

Key Reactions:

-

Tricyclic Core Assembly: An aldol reaction followed by an intramolecular iodoetherification/elimination sequence and a Suzuki coupling reaction are employed to build the fundamental three-ring structure of the isoflavone.

-

Prenyl Group Introduction: The synthesis is completed through a chemoselective propargylation followed by a Claisen rearrangement to install the dimethylallyl (prenyl) side chain, which then cyclizes to form the final pyran ring of this compound.[15]

-

Total Synthesis Workflow Diagram

References

- 1. Maclura pomifera - Wikipedia [en.wikipedia.org]

- 2. This compound | 482-53-1 | FO137893 | Biosynth [biosynth.com]

- 3. Antioxidative and EROD activities of this compound and pomiferin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification of this compound and pomiferin for testing in pancreatic tumor cell proliferation assays | Poster Board #1314 - American Chemical Society [acs.digitellinc.com]

- 6. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. turkjps.org [turkjps.org]

- 10. DSpace [dr.lib.iastate.edu]

- 11. HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Origin and Evolution of Plant Flavonoid Metabolism [frontiersin.org]

- 14. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Osajin from Osage Orange Fruit: Application Notes and Protocols for Researchers

For Immediate Release

Introduction:

Osajin, a prenylated isoflavone isolated from the fruit of the Osage orange tree (Maclura pomifera), has garnered significant interest within the scientific community for its diverse biological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer, antioxidant, and anti-inflammatory agent, making it a promising candidate for further investigation in drug development programs.[2][3][4] This document provides detailed application notes and experimental protocols for the extraction, purification, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

I. Application Notes